![molecular formula C17H13N B12539458 4-[2-(Azulen-1-yl)ethenyl]pyridine CAS No. 652142-08-0](/img/structure/B12539458.png)
4-[2-(Azulen-1-yl)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Azulen-1-yl)ethenyl]pyridine is a chemical compound that features a unique structure combining azulene and pyridine moieties. Azulene is a nonbenzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azulen-1-yl)ethenyl]pyridine typically involves the reaction of azulene derivatives with pyridine derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where a halogenated azulene compound reacts with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Azulen-1-yl)ethenyl]pyridine undergoes various chemical reactions, including:
Electrophilic substitution: The azulene moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at positions ortho and para to the nitrogen atom.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution on the azulene moiety can lead to halogenated derivatives, while nucleophilic substitution on the pyridine ring can result in various substituted pyridines .
Applications De Recherche Scientifique
4-[2-(Azulen-1-yl)ethenyl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers with unique electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors
Mécanisme D'action
The mechanism of action of 4-[2-(Azulen-1-yl)ethenyl]pyridine involves its interaction with molecular targets through its unique electronic properties. The azulene moiety, with its large dipole moment, can interact with electron-rich or electron-deficient sites in biological molecules, potentially disrupting their normal function. The pyridine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azulen-1-yl)pyridine: Lacks the ethenyl linkage but shares the azulene and pyridine moieties.
2-(Azulen-1-yl)pyridine: Similar structure but with the azulene moiety attached at a different position on the pyridine ring.
Azulen-1-yl derivatives: Various compounds with the azulene moiety attached to different functional groups.
Uniqueness
4-[2-(Azulen-1-yl)ethenyl]pyridine is unique due to the presence of the ethenyl linkage, which can influence its electronic properties and reactivity.
Propriétés
Numéro CAS |
652142-08-0 |
|---|---|
Formule moléculaire |
C17H13N |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-(2-azulen-1-ylethenyl)pyridine |
InChI |
InChI=1S/C17H13N/c1-2-4-15-8-9-16(17(15)5-3-1)7-6-14-10-12-18-13-11-14/h1-13H |
Clé InChI |
KEAYFIVLHJFCHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


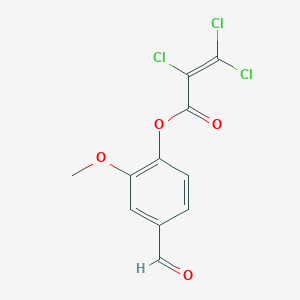

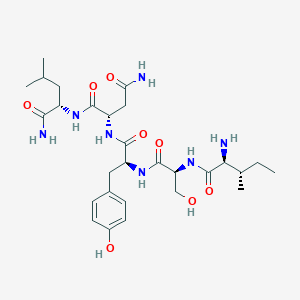
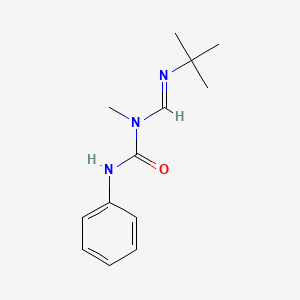

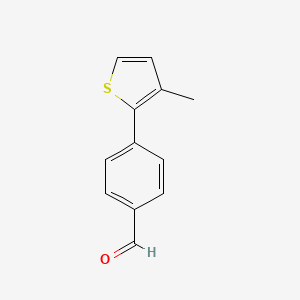
![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
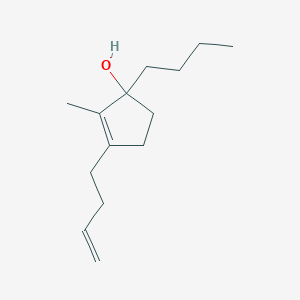
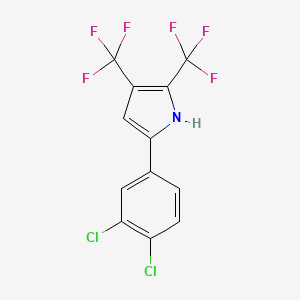

![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
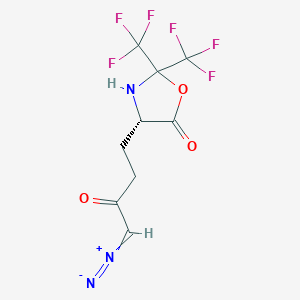
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
